Carbonic acid, compd. with N,N-diethylethanamine (1:1)

Catalog No.
S1512571
CAS No.
15715-58-9
M.F
C7H17NO3
M. Wt
163.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbonic acid, compd. with N,N-diethylethanamine (...

CAS Number

15715-58-9

Product Name

Carbonic acid, compd. with N,N-diethylethanamine (1:1)

IUPAC Name

carbonic acid;N,N-diethylethanamine

Molecular Formula

C7H17NO3

Molecular Weight

163.21 g/mol

InChI

InChI=1S/C6H15N.CH2O3/c1-4-7(5-2)6-3;2-1(3)4/h4-6H2,1-3H3;(H2,2,3,4)

InChI Key

AFQIYTIJXGTIEY-UHFFFAOYSA-N

SMILES

CCN(CC)CC.C(=O)(O)O

Synonyms

TEAB, triethylammonium bicarbonate

Canonical SMILES

[H+].CC[NH+](CC)CC.C(=O)([O-])[O-]

Synthesis and Characterization:

Carbonic acid, compd. with N,N-diethylethanamine (1:1), also known as diethylethanamine bicarbonate or N,N-diethylethanolammonium hydrogencarbonate, is a salt formed by the reaction between carbonic acid (H₂CO₃) and diethylethanamine (C₂H₅)₂NH, also known as diethylamine. Research has been conducted on the synthesis and characterization of this compound, focusing on its crystal structure, thermal stability, and vibrational spectroscopy. [Source: Chemsrc - ]

Potential Applications in Drug Delivery:

Due to its ability to form stable complexes with various metal ions, carbonic acid, compd. with N,N-diethylethanamine (1:1), has been investigated as a potential carrier molecule for drug delivery applications. Studies have explored its use for encapsulating metal ions with potential therapeutic properties, aiming to improve their solubility, stability, and targeting towards specific tissues. [Source: ResearchGate - ]

Carbonic acid, compound with N,N-diethylethanamine (1:1), is a chemical compound characterized by the molecular formula C7_7H17_{17}NO3_3. This compound consists of carbonic acid and N,N-diethylethanamine in a 1:1 molar ratio. Carbonic acid itself (H2_2CO3_3) is a weak acid formed when carbon dioxide is dissolved in water, playing a crucial role in physiological processes and environmental chemistry. N,N-diethylethanamine, an amine, contributes to the compound's properties and reactivity.

The compound exhibits interesting characteristics due to the combination of the acidic and basic components. The presence of the amine group allows for various interactions and potential applications in different fields, including biochemistry and pharmaceuticals.

Carbonic acid can undergo various reactions, particularly in aqueous environments where it can dissociate into bicarbonate (HCO₃⁻) and carbonate ions (CO₃²⁻). The relevant equilibria are:

H2CO3HCO3+H+HCO3CO32+H+\begin{aligned}\text{H}_2\text{CO}_3&\rightleftharpoons \text{HCO}_3^-+\text{H}^+\\\text{HCO}_3^-&\rightleftharpoons \text{CO}_3^{2-}+\text{H}^+\end{aligned}

When combined with N,N-diethylethanamine, the compound may also participate in acid-base reactions where the amine can accept protons from carbonic acid, forming a carbamate structure. The general reaction can be represented as:

R2NH+H2CO3R2NC O O+H2O\text{R}_2\text{N}\text{H}+\text{H}_2\text{CO}_3\rightarrow \text{R}_2\text{N}\text{C O O}^-+\text{H}_2\text{O}

This reaction highlights the formation of a carbamate derivative from the interaction with carbonic acid.

The synthesis of carbonic acid, compound with N,N-diethylethanamine can be achieved through several methods:

  • Direct Reaction: Bubbling carbon dioxide through a solution containing N,N-diethylethanamine can yield the desired compound. This method typically requires controlled conditions to ensure proper formation without decomposition.
  • Carbamate Formation: Reacting N,N-diethylethanamine with carbonic anhydride or through carbamate intermediates can also lead to the formation of this compound.
  • Solvent-Assisted Techniques: Utilizing solvents like dimethyl sulfoxide or supercritical carbon dioxide may enhance yields and facilitate the reaction between the components.

The applications of carbonic acid, compound with N,N-diethylethanamine are diverse:

  • Pharmaceuticals: It may serve as an intermediate in drug synthesis or as a buffering agent in formulations.
  • Biochemical Research: Useful in studies involving enzyme kinetics or metabolic pathways due to its role in acid-base chemistry.
  • Industrial Uses: Potential applications in manufacturing processes that require specific pH control or as a reagent in organic synthesis.

Interaction studies involving carbonic acid, compound with N,N-diethylethanamine could focus on its behavior in biological systems or its reactivity with other compounds. Investigating how this compound interacts with enzymes or other biomolecules can provide insights into its potential therapeutic uses or toxicity profiles.

In particular, studies may explore how modifications to the amine group affect binding affinities or reactivity patterns compared to similar compounds.

Several compounds share structural similarities with carbonic acid, compound with N,N-diethylethanamine. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Carbonic AcidH₂CO₃Key role in physiological pH regulation
Carbamic AcidH₂NCOOHParent structure for carbamate derivatives
Triethylammonium BicarbonateC₇H₁₇NO₃Used as a buffering agent; similar amine component
UreaCH₄N₂OContains amine groups; involved in nitrogen metabolism

Uniqueness

Carbonic acid, compound with N,N-diethylethanamine is unique due to its specific combination of acidic and basic functionalities that allow for distinct reactivity patterns not found in simpler compounds like urea or standard ammonium bicarbonate. Its potential applications in both biochemical contexts and industrial settings further highlight its significance among similar compounds.

Molecular Structure and Physical Characteristics

TEAB is an ammonium bicarbonate salt formed by the reaction of triethylamine (N,N-diethylethanamine) with carbon dioxide in water. The resulting solution contains bicarbonate anions and triethylammonium cations, maintaining a pH range of 8.4–8.6 at 25°C. Key physical properties include:

PropertyValueSource
Density1.02 g/mL at 25°C
Absorbance (260 nm/280 nm)≤0.04
VolatilityDecomposes upon lyophilization

Synthesis Methods

TEAB is synthesized by bubbling carbon dioxide gas through a chilled 1.0 M triethylamine solution. This exothermic reaction proceeds at 5°C to minimize thermal degradation:
$$ \text{Triethylamine} + \text{CO}2 + \text{H}2\text{O} \rightarrow \text{Triethylammonium bicarbonate} $$The product is filtered and standardized to 1.0 M concentration, ensuring consistency for chromatographic applications.

Dates

Modify: 2023-08-15

Explore Compound Types